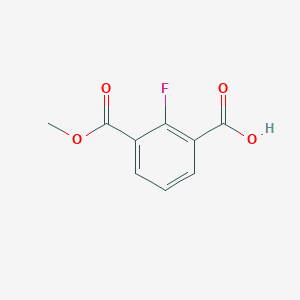

2-Fluoro-3-(methoxycarbonyl)benzoic acid

描述

2-Fluoro-3-(methoxycarbonyl)benzoic acid (CAS: 914301-44-3) is a fluorinated benzoic acid derivative with a molecular weight of 198.15 g/mol and a purity of ≥95% . Its structure features a fluorine atom at the ortho-position (C2) and a methoxycarbonyl group (-COOCH₃) at the meta-position (C3) on the aromatic ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

属性

IUPAC Name |

2-fluoro-3-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBSBSSHCNIRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582089 | |

| Record name | 2-Fluoro-3-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914301-44-3 | |

| Record name | 2-Fluoro-3-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Aromatic Substitution on Halogenated Precursors

A common industrial and laboratory approach involves nucleophilic fluorination of halogenated benzoic acid derivatives, such as 2,3-dichlorobenzoyl chloride, to introduce the fluorine atom at the 2-position, followed by esterification to install the methoxycarbonyl group at the 3-position.

- Starting Material: 2,3-dichlorobenzoyl chloride

- Fluorination Reagents: Alkali metal fluorides (e.g., potassium fluoride, cesium fluoride), alkaline-earth metal fluorides (e.g., calcium fluoride), or ammonium fluoride salts

- Catalysts: Phase-transfer catalysts such as crown ethers, polyethylene glycol derivatives, or quaternary ammonium salts (e.g., tetrabutylammonium bromide)

- Solvents: Polar aprotic solvents like N,N-dimethylacetamide, N,N-dimethylformamide, or methyl sulfoxide

- Reaction Conditions: Elevated temperatures (120–220 °C), often under inert atmosphere

- Process:

- Fluorine substitution on 2,3-dichlorobenzoyl chloride to form 2-fluoro-3-chlorobenzoyl fluoride intermediate

- Concentration of reaction mixture followed by alkaline hydrolysis to convert acyl fluoride to carboxylic acid

- Acidification to precipitate 2-fluoro-3-chlorobenzoic acid

- Subsequent esterification (e.g., methanolysis) to yield 2-fluoro-3-(methoxycarbonyl)benzoic acid

This method is advantageous for industrial scale due to relatively mild conditions, cost-effectiveness, and high selectivity, yielding intermediates with purity >99.5% and impurity levels below 0.3%.

Nucleophilic Fluorination of Hypervalent Iodine Precursors

Recent research has demonstrated the use of 1-arylbenziodoxolones as precursors for nucleophilic fluorination to prepare 2-fluorobenzoic acid derivatives, including this compound analogs.

- Starting Material: 1-arylbenziodoxolones synthesized from substituted iodobenzoic acids

- Fluorination Reagent: Cesium fluoride (CsF)

- Activation: Pre-activation with trifluoroacetic acid to form reactive intermediates

- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide

- Reaction Conditions: Mild temperatures, short reaction times

- Advantages:

- Single-step fluorination with good yields (up to 78–89% for related compounds)

- Avoids harsh conditions and expensive reagents

- Potential for radiolabeling with fluorine-18 for PET tracer synthesis

This method is more suited for laboratory-scale synthesis and radiochemical applications due to the availability of precursors and reaction selectivity.

Esterification of Fluorinated Benzoic Acids

After obtaining 2-fluoro-3-carboxybenzoic acid, esterification is performed to introduce the methoxycarbonyl group at the 3-position.

- Typical Method:

- Reaction of 2-fluoro-3-carboxybenzoic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid, methanesulfonic acid)

- Conditions: Room temperature to reflux, several hours

- Workup: Concentration, neutralization, and purification by crystallization or extraction

This step is critical to achieve the methyl ester functionality, completing the synthesis of this compound.

| Method | Starting Material | Key Reagents | Solvent | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic fluorination of 2,3-dichlorobenzoyl chloride | 2,3-dichlorobenzoyl chloride | KF, CsF, phase-transfer catalyst | N,N-dimethylacetamide, DMSO | 150–220 °C, 10 h | >99.5% purity, high selectivity | Industrially scalable, one-pot hydrolysis |

| Fluorination of 1-arylbenziodoxolones | 1-arylbenziodoxolones | CsF, CF3CO2H (activation) | Acetonitrile, DMF | Mild temp, short time | 78–89% yield | Suitable for radiolabeling, lab scale |

| Esterification of fluorobenzoic acid | 2-fluoro-3-carboxybenzoic acid | Methanol, acid catalyst | Methanol | RT to reflux, hours | High yield | Final step to methoxycarbonyl ester |

- The fluorination step is critical and can be optimized by choice of fluorinating agent, solvent, and catalyst to minimize side reactions and impurities.

- Phase-transfer catalysts significantly enhance fluorine substitution efficiency in halogenated benzoyl chlorides.

- Hydrolysis under alkaline conditions followed by acidification allows direct isolation of the fluorinated benzoic acid intermediate without extensive purification.

- The hypervalent iodine method offers a milder alternative with potential for isotopic labeling but requires specialized precursors.

- Esterification conditions must be carefully controlled to avoid hydrolysis or overreaction, ensuring high purity of the methyl ester product.

The preparation of this compound is effectively achieved through nucleophilic fluorination of halogenated benzoyl chlorides or hypervalent iodine precursors, followed by hydrolysis and esterification. Industrial methods favor the halogenated benzoyl chloride route due to scalability and cost, while laboratory methods may utilize hypervalent iodine chemistry for selectivity and radiolabeling applications. Optimization of reaction conditions, catalysts, and purification steps is essential to obtain high-purity product suitable for further applications.

化学反应分析

Types of Reactions

2-Fluoro-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Esterification and Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

Esterification and Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Major Products Formed

Substitution Reactions: Products include substituted benzoic acid derivatives.

Esterification and Hydrolysis: Products include 2-fluoro-3-carboxybenzoic acid.

Reduction: Products include reduced benzoic acid derivatives.

科学研究应用

2-Fluoro-3-(methoxycarbonyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials

作用机制

The mechanism of action of 2-Fluoro-3-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity, while the methoxycarbonyl group can affect its solubility and stability. These properties make it a valuable tool in studying various biochemical processes and developing new therapeutic agents .

相似化合物的比较

Structural Analogs and Their Key Properties

The following table summarizes critical differences between 2-fluoro-3-(methoxycarbonyl)benzoic acid and its structural analogs:

Key Observations

Positional Isomerism :

- The meta placement of the methoxycarbonyl group in this compound contrasts with the para substitution in its isomer (2-fluoro-4-(methoxycarbonyl)benzoic acid). This difference significantly impacts molecular planarity and intermolecular interactions. For the para isomer, X-ray crystallography reveals coplanarity between the benzene ring and methoxycarbonyl group, while the carboxylic acid group deviates by ~20°, influencing crystal packing and solubility .

Electronic and Steric Effects: Fluorine at C2 withdraws electron density, enhancing the acidity of the carboxylic acid group compared to non-fluorinated analogs.

Biological Relevance: Analogs like 2-fluoro-4-(methoxycarbonyl)benzoic acid demonstrate utility in RXR modulation, a target for obesity and diabetes therapies .

Synthetic Accessibility :

- Synthesis of related compounds often involves oxidation of formyl precursors (e.g., 3-fluoro-4-formylmethylbenzoate) using NaClO₂ in aqueous acetonitrile, yielding ~75% crude product . Similar methods may apply to the target compound.

生物活性

Overview

2-Fluoro-3-(methoxycarbonyl)benzoic acid (CAS Number: 914301-44-3) is an aromatic compound characterized by a fluorine atom and a methoxycarbonyl group attached to a benzoic acid structure. Its molecular formula is C₉H₇F O₄, with a molecular weight of approximately 198.15 g/mol. This compound's unique functional groups contribute to its chemical reactivity and potential applications in medicinal chemistry and materials science.

The presence of the fluorine atom and the methoxycarbonyl group allows for distinctive reactivity patterns, which can be exploited in various biological applications. The structural characteristics of this compound set it apart from other similar compounds, enhancing its potential as a bioactive agent.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F O₄ |

| Molecular Weight | 198.15 g/mol |

| CAS Number | 914301-44-3 |

Antiproliferative Activity

A study published in "Bioorganic & Medicinal Chemistry Letters" explored the synthesis and antiproliferative activity of derivatives of this compound. The results suggested that these derivatives may act as potential anti-cancer agents, showing promise in inhibiting cancer cell proliferation. Further research is needed to confirm their efficacy and safety profiles .

In Vitro Studies

In vitro studies on related compounds have demonstrated their ability to inhibit key biological targets involved in cancer progression. For example, derivatives have shown activity against various cancer cell lines, indicating that modifications to the structure can enhance biological activity .

Case Studies

- Synthesis of Derivatives : Researchers synthesized several derivatives of this compound, examining their biological activity against cancer cell lines. One derivative exhibited significant inhibition of cell growth in breast cancer cells, suggesting a potential pathway for therapeutic development .

- Mechanistic Studies : A mechanistic study investigated the interaction of synthesized derivatives with specific cellular pathways involved in apoptosis and cell cycle regulation. The findings indicated that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways .

Potential Applications

The unique structure of this compound allows for various applications:

- Pharmaceutical Development : Its derivatives may serve as lead compounds for developing new anti-cancer drugs.

- Material Science : The compound's reactivity can be harnessed for synthesizing novel materials with specific properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。